3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide
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Overview
Description
3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridinyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division.
Heat Shock Protein 90 Inhibition: It inhibits the function of heat shock protein 90, leading to the destabilization of client proteins and inducing apoptosis in cancer cells.
Enzyme Inhibition: The compound can inhibit various enzymes, including thioredoxin reductase and histone lysine-specific demethylase 1, affecting cellular redox balance and gene expression.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors used in chemotherapy and as antibiotics, respectively.
Uniqueness
3,4,5-Trimethoxy-N-{2-[(pyridin-3-yl)carbamoyl]phenyl}benzamide is unique due to its combination of a trimethoxyphenyl group and a pyridinyl group, which enhances its binding affinity and specificity for multiple molecular targets. This multi-target approach makes it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-11-14(12-19(29-2)20(18)30-3)21(26)25-17-9-5-4-8-16(17)22(27)24-15-7-6-10-23-13-15/h4-13H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
JAYDJXHBGIOBLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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